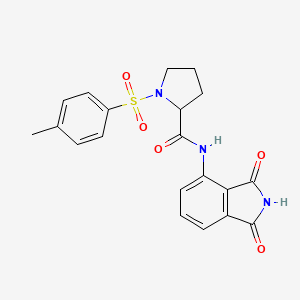

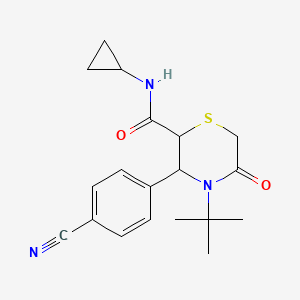

![molecular formula C25H23N5O3S B2409672 2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034622-55-2](/img/structure/B2409672.png)

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,3,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety . This compound could be a key pharmacophore of several biologically active agents .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted piperazinylquinolones characterized by having N-[2-[5-(methylthio)thiophen-2-yl]ethyl residue as a bulky side-chain has been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring . The piperazine ring that links the methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety to a 2-methoxyphenyl unit has a chair conformation .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reagents used. For instance, one study reported that a compound with a similar structure inhibited the catalytical activity of PARP1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, a compound with a similar structure was reported to have a melting point of 200–202 °C .科学的研究の応用

Halocyclization and Synthesis

Cyclization of a similar compound by the action of halogens led to derivatives with potential for further chemical modifications. This process demonstrates the compound's utility in synthetic organic chemistry, particularly in the creation of novel halogenated derivatives for further exploration in various fields, including medicinal chemistry (Zborovskii et al., 2011).

Luminescent Properties and Electron Transfer

Compounds with structural similarities exhibit notable luminescent properties and photo-induced electron transfer capabilities. This suggests potential applications in the development of new photoluminescent materials or chemical sensors, based on modifications of the core structure (Gan et al., 2003).

Antimicrobial Activities

Derivatives of related compounds have shown antimicrobial activities, indicating potential use in developing new antimicrobial agents. This highlights the importance of such compounds in pharmaceutical research, especially for targeting resistant microbial strains (Bektaş et al., 2007).

Antitumor Evaluation

Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives related to the compound have been evaluated for antitumor activity, showing satisfactory results against certain human tumor cell lines. This suggests the compound's derivatives could be explored further for their potential as anticancer agents (Mahmoud et al., 2018).

Chemoreceptors for Ion Detection

Derivatives with structural modifications have been developed as efficient reversible colorimetric and fluorescent chemosensors for ion detection, notably fluoride ions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Zhang et al., 2020).

将来の方向性

The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and its derivatives could be further investigated for their potential biological activities. For instance, they could be tested for their antibacterial, antiviral, antifungal, anticancer, and other pharmacological properties . The synthesis of this compound could also be optimized, and its physical and chemical properties could be further characterized .

特性

IUPAC Name |

2-[2-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S/c31-24-18-6-1-4-17-5-2-7-19(22(17)18)25(32)30(24)14-13-28-9-11-29(12-10-28)16-21-26-27-23(33-21)20-8-3-15-34-20/h1-8,15H,9-14,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXWZJIPPJOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NN=C(O5)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)

![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)

![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)